molecular formula C14H16ClN3O B12909494 2(1H)-Pyrazinone, 5-chloro-3-(diethylamino)-1-phenyl- CAS No. 139706-32-4

2(1H)-Pyrazinone, 5-chloro-3-(diethylamino)-1-phenyl-

Cat. No.: B12909494
CAS No.: 139706-32-4
M. Wt: 277.75 g/mol
InChI Key: SUUUXPIJNMVZJQ-UHFFFAOYSA-N
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Description

The compound 2(1H)-Pyrazinone, 5-chloro-3-(diethylamino)-1-phenyl- features a pyrazinone core (a six-membered ring with two nitrogen atoms at positions 1 and 4) substituted with a chlorine atom at position 5, a diethylamino group at position 3, and a phenyl group at position 1 (Figure 1). Pyrazinones are heterocyclic compounds with diverse biological and chemical applications, including pharmaceutical intermediates and agrochemicals .

Properties

CAS No.

139706-32-4

Molecular Formula

C14H16ClN3O

Molecular Weight

277.75 g/mol

IUPAC Name

5-chloro-3-(diethylamino)-1-phenylpyrazin-2-one

InChI

InChI=1S/C14H16ClN3O/c1-3-17(4-2)13-14(19)18(10-12(15)16-13)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3

InChI Key

SUUUXPIJNMVZJQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=CN(C1=O)C2=CC=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one typically involves the reaction of 5-chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one with appropriate reagents under controlled conditions. One common method involves the cyclization of 3-(diethylamino)-1-phenylpyrazin-2(1H)-one with a chlorinating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one can be scaled up using continuous flow reactors. This method allows for precise control over reaction parameters such as temperature, pressure, and reagent flow rates, ensuring consistent product quality and yield. The use of automated systems also minimizes the risk of human error and enhances safety during the production process.

Chemical Reactions Analysis

Types of Reactions: 5-Chloro-3-(diethylamino)-1-phenylpyrazin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyrazinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced pyrazinone products.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Pyrazinone

Comparison with Similar Compounds

Key Structural Features:

  • Position 1 : Aromatic phenyl group, enhancing ring stability and enabling π-π interactions .
  • Position 3: Diethylamino group (–N(CH₂CH₃)₂), a strong electron-donating substituent that modulates electronic properties and reactivity .
  • Position 5 : Chlorine atom, an electron-withdrawing group influencing regioselectivity in further derivatizations .

Structural Analogues of Pyrazinones

Hyalanones A (1) and B (2)
  • Structure: 3,5,6-Trisubstituted pyrazinones (e.g., ethyl, isopropyl, and methyl groups) .
  • Key Differences: Position 1: Unsubstituted in hyalanones vs. phenyl-substituted in the target compound. Position 3: Ethyl/isopropyl in hyalanones vs. diethylamino in the target. Position 5: Methyl in hyalanones vs. chlorine in the target.
  • Impact: The phenyl group at position 1 in the target compound enhances aromatic stacking interactions, while the diethylamino group increases solubility and nucleophilicity .
5-Chloro-1-(4-methoxybenzyl)-2(1H)-pyrazinone
  • Structure : Substituted with a para-methoxybenzyl group at position 1 and chlorine at position 5 .
  • Key Differences: Position 1: Methoxybenzyl vs. phenyl in the target. Position 3: Unsubstituted vs. diethylamino.
  • Impact : The methoxybenzyl group stabilizes intermediates via π-π interactions with triphenylphosphine ligands in palladium-catalyzed syntheses .
3-Chloro-5-methyl-2(1H)-pyrazinone
  • Structure : Methyl at position 5 and chlorine at position 3 .
  • Key Differences :
    • Substituent positions swapped (Cl at 3 vs. 5 in the target).
  • Impact : Regioselectivity in cross-coupling reactions differs due to electronic effects of substituent placement .

Functional Analogues: Pyridazinones and Benzoxazolones

4-Chloro-2-(4-methoxyphenyl)-5-[methyl(1H-pyrrol-1-yl)amino]-3(2H)-pyridazinone
  • Structure: Pyridazinone core (adjacent nitrogen atoms) with substituents at positions 4, 2, and 5 .
  • Key Differences: Pyridazinone vs. pyrazinone ring system. Methoxyphenyl and pyrrolyl amino groups vs. phenyl and diethylamino.
  • Impact: Pyridazinones exhibit distinct electronic properties due to adjacent nitrogens, affecting binding affinities in biological targets .
5-Chloro-3-{[4-(2-ethylbenzyl)]piperazino-1-yl}-2-benzoxazolone
  • Structure: Benzoxazolone core with a piperazino-chloro substituent .
  • Key Differences: Non-aromatic benzoxazolone ring vs. aromatic pyrazinone.
  • Impact : Benzoxazolones are more rigid, influencing conformational stability in enzyme inhibition .
Table 1: Substituent Effects on NMR Chemical Shifts (CD₃OD)
Compound δH (Position 3) δC (Position 5) Key Substituents
Target Compound 3.34 (m) 30.9 Cl, –N(CH₂CH₃)₂, Ph
Hyalanone A (1) 1.20 (d) 26.1 CH₃, CH₂CH₃, CH(CH₃)₂
5-Chloro-1-(4-MeO-Bn) 4.89 (q) 66.6 Cl, –OCH₃, –CH₂Ph
  • Trends: Diethylamino groups at position 3 deshield adjacent protons (δH ~3.34 ppm) compared to alkyl groups (δH ~1.20 ppm) . Chlorine at position 5 increases electron deficiency, shifting carbonyl carbon signals upfield .

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